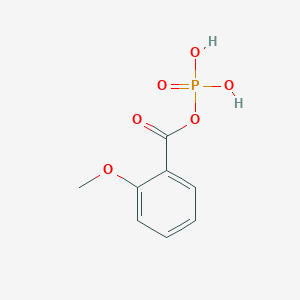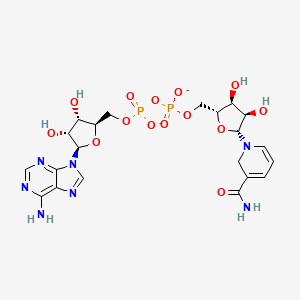
2-hydro-beta-NAD(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydro-beta-NAD(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of 2-hydro-beta-NAD; major species at pH 7.3. It is a conjugate base of a 2-hydro-beta-NAD.
Scientific Research Applications
1. Enzyme Inhibition and Interaction
- "2-hydro-beta-NAD(2-)" is involved in interactions with various enzymes. One example is its role in the inhibition of NAD+ glycohydrolase, an enzyme that cleaves the nicotinamide-ribose bond in NAD(P)+. Modified forms of beta-NAD+, such as arabino analogues, have been found to be reversible slow-binding inhibitors of this enzyme, suggesting potential applications in regulating enzymatic activity (Muller-Steffner et al., 1992).
2. Polymer Degradation Studies
- In studies related to polymer degradation, such as poly(beta-hydroxybutyrate), the use of enzymes like HBA dehydrogenase, which converts NAD to NADH, has been applied. This conversion, associated with an increase in light absorption, serves as a technique to monitor the concentration of monomers in polymer degradation studies, highlighting the utility of "2-hydro-beta-NAD(2-)" in material science (Foster & Tighe, 1995).
3. Structural Analysis of Proteins
- In the analysis of protein structures, "2-hydro-beta-NAD(2-)" has been used to study the interaction and binding properties of enzymes. For instance, the study of beta-methylenethiazole-4-carboxamide adenine dinucleotide (TAD) binding to enzymes provides insights into the structural and kinetic properties of these enzymes (Ritter et al., 2003).
4. Understanding Metabolic Pathways
- "2-hydro-beta-NAD(2-)" plays a crucial role in understanding various metabolic pathways. For instance, studies on enzymes like beta-hydroxyacid dehydrogenases, which catalyze the NAD(+) or NADP(+)-dependent oxidation of specific beta-hydroxyacid substrates, provide insights into metabolic processes and enzyme functionalities (Njau et al., 2001).
5. Clinical and Molecular Genetics
- In the field of molecular genetics and clinical studies, the analysis of enzymes and mutations involving "2-hydro-beta-NAD(2-)" contributes to understanding various genetic disorders. For example, mutations in the 11 beta-hydroxysteroid dehydrogenase type 2 gene, which is involved in NAD-dependent processes, have been linked to specific syndromes and disorders (Stewart et al., 1996).
properties
Product Name |
2-hydro-beta-NAD(2-) |
|---|---|
Molecular Formula |
C21H27N7O14P2-2 |
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/p-2/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
TVJJIHUATXWSJG-NNYOXOHSSA-L |
Isomeric SMILES |
C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1C(=CC=CN1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



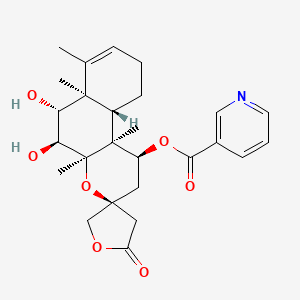
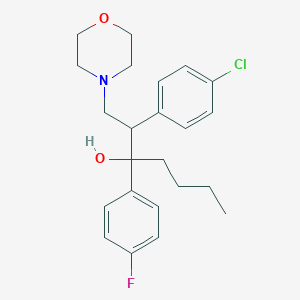
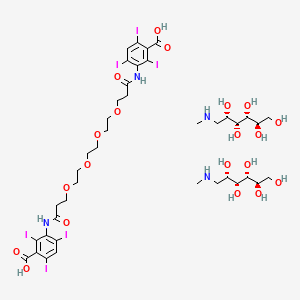
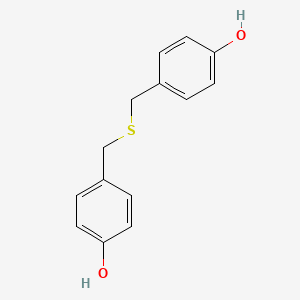
![2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1261169.png)
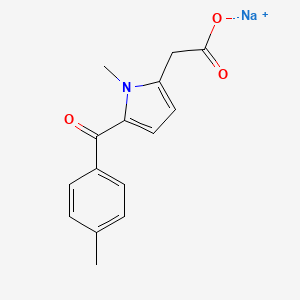
![sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261171.png)
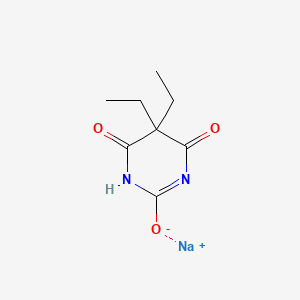
![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
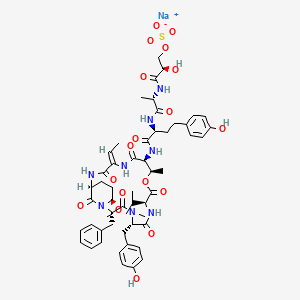
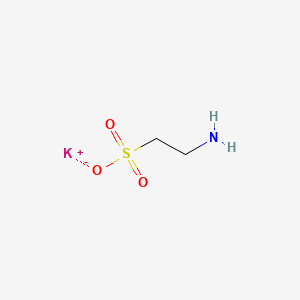
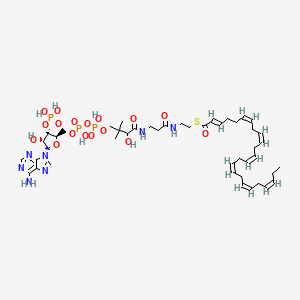
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
